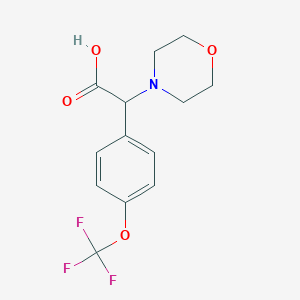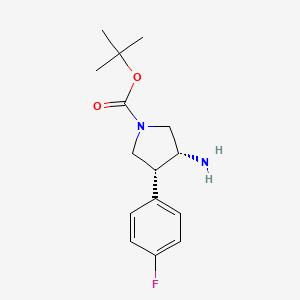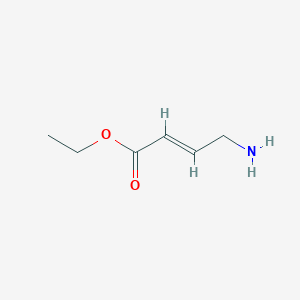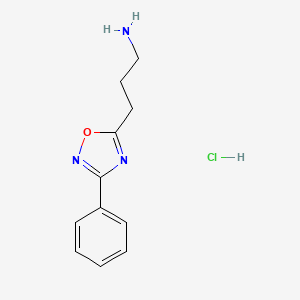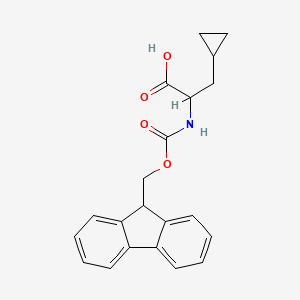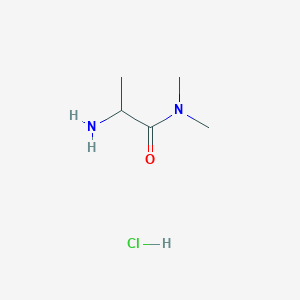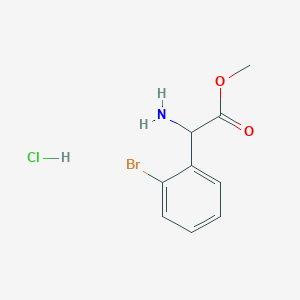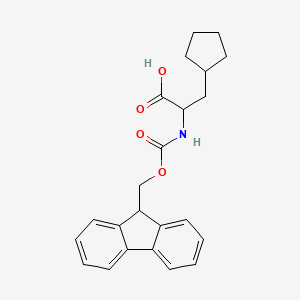
Fmoc-6-fluoro-DL-tryptophan
Vue d'ensemble
Description
Fmoc-6-fluoro-DL-tryptophan is a modified amino acid derivative that has gained significant attention in various fields of research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the sixth position of the tryptophan indole ring. The molecular formula of this compound is C26H21FN2O4, and it has a molecular weight of 444.47 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-6-fluoro-DL-tryptophan typically involves the protection of the amino group of 6-fluoro-DL-tryptophan with the Fmoc group. This can be achieved by reacting 6-fluoro-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dimethylformamide (DMF). The reaction proceeds under mild conditions and yields the desired Fmoc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids to a solid support, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques ensures high efficiency and yield in the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-6-fluoro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group of the Fmoc protecting group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted derivatives of the indole ring with various nucleophiles.
Applications De Recherche Scientifique
Fmoc-6-fluoro-DL-tryptophan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the investigation of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in drug development and design, particularly in the creation of peptide-based therapeutics.
Industry: Applied in the production of biocompatible materials and hydrogels for biomedical applications
Mécanisme D'action
The mechanism of action of Fmoc-6-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent coupling reactions. The fluorine atom on the indole ring can participate in various interactions, including hydrogen bonding and van der Waals forces, affecting the overall stability and activity of the peptide or protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-tryptophan: Lacks the fluorine substitution on the indole ring.
Fmoc-5-fluoro-DL-tryptophan: Has a fluorine atom substituted at the fifth position of the indole ring.
Fmoc-6-chloro-DL-tryptophan: Contains a chlorine atom instead of fluorine at the sixth position of the indole ring.
Uniqueness
Fmoc-6-fluoro-DL-tryptophan is unique due to the presence of the fluorine atom at the sixth position of the indole ring, which can significantly alter the electronic properties and reactivity of the compound. This modification can enhance the stability and binding affinity of peptides and proteins containing this amino acid, making it a valuable tool in various research applications.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAUDMHOJUTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219392-55-8 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)
